Benzene, 1-bromo-4-(2-propenyl)- chemical properties
Benzene, 1-bromo-4-(2-propenyl)- chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzene, 1-bromo-4-(2-propenyl)-
Introduction
Benzene, 1-bromo-4-(2-propenyl)-, commonly known in the scientific community as 4-allyl-1-bromobenzene, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry, drug development, and materials science. Its structure, featuring a reactive aryl bromide on a benzene ring and a versatile allyl group, makes it an invaluable building block for the construction of complex molecular architectures. The aryl bromide serves as a robust handle for palladium-catalyzed cross-coupling reactions, while the allyl group offers a distinct site for a variety of transformations including additions, oxidations, and further functionalization. This guide provides an in-depth analysis of its chemical properties, reactivity, and practical applications, grounded in established chemical principles and methodologies.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 4-allyl-1-bromobenzene is the first step in harnessing its synthetic potential. These characteristics dictate its behavior in reaction media, its purification, and its identification.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-bromo-4-(prop-2-en-1-yl)benzene | [1] |
| Synonyms | 4-Allyl-1-bromobenzene, Benzene, 1-bromo-4-(2-propenyl)- | [1] |
| CAS Number | 2294-43-1 | [1][2] |
| Molecular Formula | C₉H₉Br | [1][3] |
| Molecular Weight | 197.07 g/mol | [1][3][4] |
| Appearance | Liquid (at room temperature) | [5] |
| Density | ~1.311 g/mL at 25 °C (for the 2-allyl isomer) | [5] |
| logP (Octanol/Water) | ~3.14 (for bromobenzene, expected to be similar) | |
Spectroscopic Signature: The structural features of 4-allyl-1-bromobenzene give rise to a predictable spectroscopic profile, which is essential for reaction monitoring and product confirmation.
-
¹H NMR: Expected signals would include two distinct doublets in the aromatic region (AA'BB' system), a multiplet for the internal vinyl proton of the allyl group, two multiplets for the terminal vinyl protons, and a doublet for the benzylic protons (the -CH₂- group).
-
¹³C NMR: The spectrum would show four signals for the aromatic carbons (due to symmetry), three signals for the allyl group carbons, and a characteristic signal for the carbon bearing the bromine atom.
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IR Spectroscopy: Key absorption bands would be present for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), C=C stretching of the alkene and aromatic ring (~1600-1640 cm⁻¹), and the C-Br stretching frequency in the fingerprint region.
Core Reactivity Analysis
The synthetic utility of 4-allyl-1-bromobenzene stems from the orthogonal reactivity of its two key functional groups. This allows for selective, stepwise modifications, providing a powerful tool for molecular construction.
Reactivity at the Aryl Bromide Site: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond on the aromatic ring is a prime site for forming new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis.
Suzuki-Miyaura Coupling
This Nobel Prize-winning reaction is one of the most powerful methods for creating biaryl structures or connecting aryl fragments to other organic moieties.[6] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7] The base is critical as it activates the organoboron reagent, facilitating the key transmetalation step.[8]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Typical Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-allyl-1-bromobenzene (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction provides a method for the arylation of alkenes.[9] It couples 4-allyl-1-bromobenzene with an alkene in the presence of a palladium catalyst and a base (like triethylamine) to form a new, more substituted alkene.[10] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives.
Reactivity at the 2-Propenyl (Allyl) Group
The terminal double bond of the allyl group is susceptible to a range of classic alkene transformations.
Electrophilic Addition
The π-bond of the alkene can act as a nucleophile, reacting with electrophiles.[11]
-
Hydrohalogenation: Addition of HBr will proceed via a carbocation intermediate to form a secondary bromide, following Markovnikov's rule.
-
Halogenation: Addition of Br₂ across the double bond results in the formation of a vicinal dibromide (1,2-dibromopropyl)benzene derivative.[11]
Oxidation
The allyl group can be oxidized under various conditions to introduce oxygen-containing functional groups.
-
Epoxidation: Reagents like m-CPBA will convert the alkene to an epoxide.
-
Dihydroxylation: Using OsO₄ (catalytic) with NMO or cold, dilute KMnO₄ will yield the corresponding diol.
-
Oxidative Cleavage: More forceful oxidation with hot, concentrated KMnO₄ or ozonolysis (O₃) followed by a workup will cleave the double bond, potentially leading to the formation of a carboxylic acid at the benzylic position.[12]
Allylic/Benzylic Bromination
The hydrogen atoms on the carbon adjacent to the double bond (the benzylic position) are particularly reactive towards free-radical substitution.[13] Using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or light) allows for the selective replacement of one of these hydrogens with a bromine atom.[12][14] This transformation is highly valuable as it converts the relatively inert C-H bond into a reactive C-Br bond, creating a new site for nucleophilic substitution or elimination reactions without affecting the aryl bromide.
Applications in Research and Development
The dual reactivity of 4-allyl-1-bromobenzene makes it a versatile scaffold in several areas of chemical research.
-
Medicinal Chemistry: It serves as a key starting material for the synthesis of compound libraries. For instance, the aryl bromide can be used in a Suzuki coupling to introduce a diverse range of aromatic substituents, while the allyl group can be modified to explore interactions with different parts of a biological target. Its use as a reagent in the synthesis of protein kinase inhibitor analogues has been noted.[3]
-
Materials Science: The ability to form extended conjugated systems via cross-coupling makes this molecule a precursor for organic electronic materials, such as polymers and small molecules for use in OLEDs and organic photovoltaics.
-
Agrochemicals: The synthesis of novel pesticides and herbicides often relies on building blocks that allow for systematic structural modification to optimize activity and bioavailability.
Safety, Handling, and Storage
As with any reactive chemical, proper handling of 4-allyl-1-bromobenzene is paramount for ensuring laboratory safety.
GHS Hazard Identification: [1]
-
Health Hazards:
-
Environmental Hazards: H411: Toxic to aquatic life with long lasting effects.[15]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.[16][17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]
-
Keep away from heat, sparks, open flames, and other ignition sources.[15][16] Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[16]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[17]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]
-
Keep away from incompatible materials such as strong oxidizing agents.[18][19]
Diagram 2: Experimental Workflow for Synthesis
Caption: A generalized workflow for a palladium-catalyzed reaction.
References
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Dajoemerit. (2019). HECK REACTION: Heterocyclic reactants mechanism. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PMC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A palladium-catalyzed Heck/[4 + 1] decarboxylative cyclization cascade. Organic Chemistry Frontiers. Retrieved from [Link]
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Monash University. (n.d.). Organic reactions: Addition. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Allyl-1-allyloxy-4-bromobenzene. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Allyl-1-azido-4-bromobenzene. Retrieved from [Link]
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Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
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Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of bromobenzene. Retrieved from [Link]
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